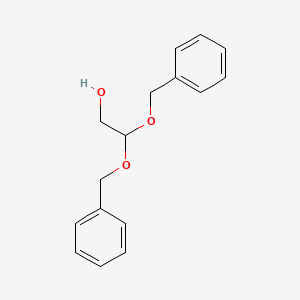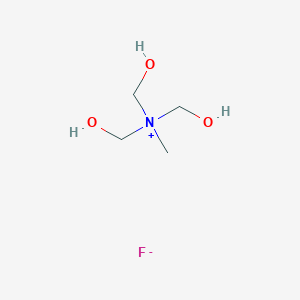
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium fluoride is a chemical compound with a unique structure that includes a hydroxyl group, bis(hydroxymethyl) groups, and a fluoride ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium fluoride typically involves the reaction of N-methylmethanaminium with formaldehyde and hydrofluoric acid under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 25-30°C. The reaction mixture is then neutralized and purified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pH levels.
Análisis De Reacciones Químicas
Types of Reactions
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium fluoride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The fluoride ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like chloride ions (Cl⁻) or bromide ions (Br⁻) can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler amines.
Substitution: Corresponding halide-substituted compounds.
Aplicaciones Científicas De Investigación
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium fluoride involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by interfering with enzyme activity or membrane integrity, leading to antimicrobial effects. The fluoride ion plays a crucial role in enhancing the compound’s reactivity and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, triesters with lanolin fatty acids, sulfates (2:1)
- N,N′-Bis(2-hydroxyethyl)ethylenediamine
Uniqueness
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium fluoride is unique due to the presence of the fluoride ion, which imparts distinct chemical properties and reactivity compared to similar compounds. The combination of hydroxyl groups and fluoride ion makes it a versatile compound with diverse applications.
Propiedades
Número CAS |
652978-15-9 |
|---|---|
Fórmula molecular |
C4H12FNO3 |
Peso molecular |
141.14 g/mol |
Nombre IUPAC |
tris(hydroxymethyl)-methylazanium;fluoride |
InChI |
InChI=1S/C4H12NO3.FH/c1-5(2-6,3-7)4-8;/h6-8H,2-4H2,1H3;1H/q+1;/p-1 |
Clave InChI |
FFQCZDCWGKAOSB-UHFFFAOYSA-M |
SMILES canónico |
C[N+](CO)(CO)CO.[F-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


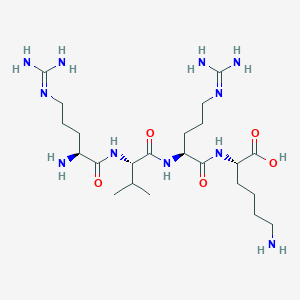

![5-Bromo-6-phenyl-2-(pyridin-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12542541.png)

![Benzamide, N-[2-(3,5-dichloro-2-pyridinyl)ethyl]-2-(trifluoromethyl)-](/img/structure/B12542550.png)
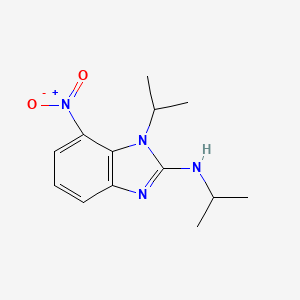
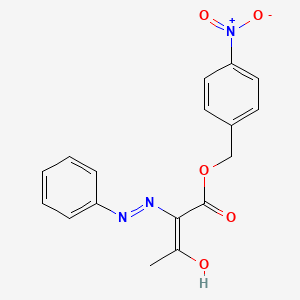
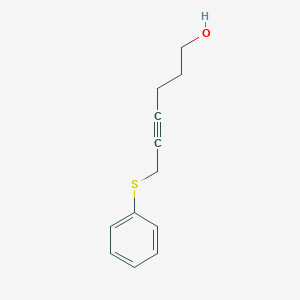

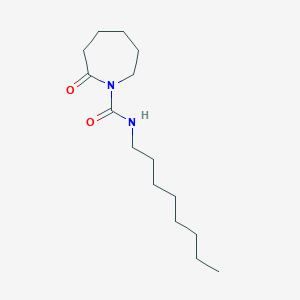
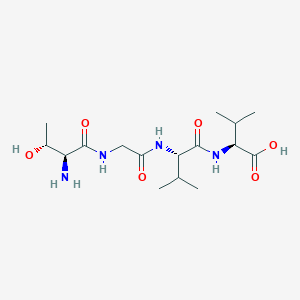

![3-Amino-2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12542599.png)
